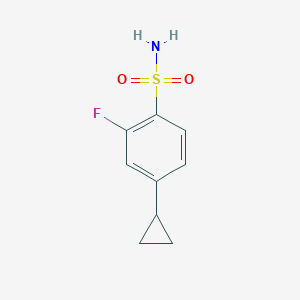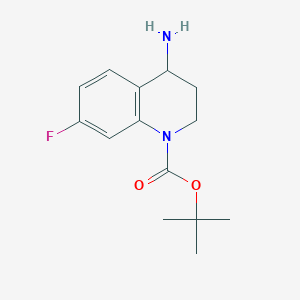
tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate: is a synthetic organic compound with the molecular formula C14H19FN2O2. It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives or via cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amination and Carboxylation: The amino group is introduced through nucleophilic substitution reactions, and the carboxylate group is typically added via esterification reactions using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and fluorination steps, and automated systems for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or fluoro positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for the development of new materials with specific properties .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
- Investigated for its anticancer and antimicrobial properties .
Industry:
- Utilized in the production of dyes and pigments.
- Employed as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural features. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
- tert-butyl4-amino-7-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate
- tert-butyl4-amino-7-bromo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- tert-butyl4-amino-7-iodo-1,2,3,4-tetrahydroquinoline-1-carboxylate
Comparison:
- Fluorine vs. Halogen Substituents: The presence of a fluorine atom in tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate provides unique properties such as increased lipophilicity and metabolic stability compared to other halogen-substituted analogs .
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESNUEHFAWCRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)
![Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2618787.png)
![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)
![3,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2618791.png)
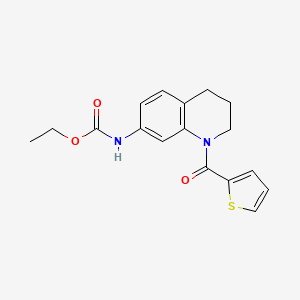
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
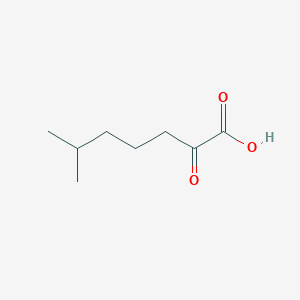
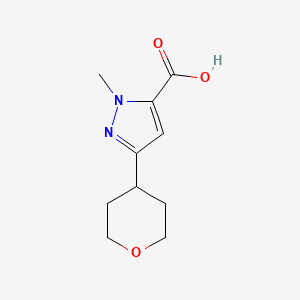
![Methyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618800.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)
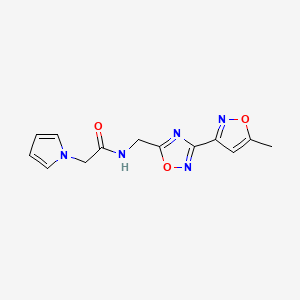
![2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2618804.png)
